TAAR1 Agonism: Reduced Potency of N,5-Dimethyl vs N,N-Dimethyl Analog
3-Bromo-N,5-dimethylaniline lacks reported TAAR1 activity, whereas the closely related 3-Bromo-N,N-dimethylaniline (CAS 16518-62-0) acts as a TAAR1 agonist. This is critical for projects where TAAR1 engagement is an undesired off-target effect. The N,5-dimethyl substitution likely abolishes or greatly reduces TAAR1 affinity compared to the N,N-dimethyl isomer, which exhibits an EC₅₀ of 4.9 µM at human TAAR1 [1].
| Evidence Dimension | Agonist activity at human TAAR1 |
|---|---|
| Target Compound Data | No data reported (likely inactive) |
| Comparator Or Baseline | 3-Bromo-N,N-dimethylaniline: EC₅₀ = 4.9 µM |
| Quantified Difference | Activity absent vs 4.9 µM |
| Conditions | HEK293 cells expressing human TAAR1, cAMP accumulation assay (BRET) |
Why This Matters
For researchers developing TAAR1-targeted probes, the N,N-dimethyl analog serves as a known active compound, while the N,5-dimethyl variant offers a negative control or a building block devoid of TAAR1 liability.
- [1] BindingDB. BDBM50227828 (CHEMBL4068661): Agonist activity at human TAAR1. Accessed 2026. View Source
